PFK-015

Descripción

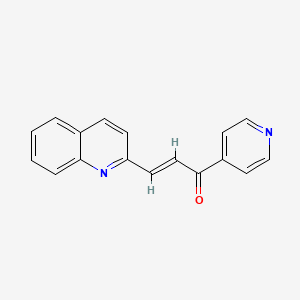

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUKZPBUMCSJZ-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-63-2 |

Source

|

| Record name | 4382-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PFK-015: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), in the context of cancer therapy. This compound targets the altered glucose metabolism characteristic of many tumors, known as the Warburg effect, by reducing the levels of fructose-2,6-bisphosphate, a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis. This guide will detail the molecular interactions of this compound, its effects on key signaling pathways, and its impact on cancer cell proliferation, survival, and the tumor microenvironment. Quantitative data on its efficacy and detailed experimental protocols are provided to support further research and development.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] One of the most prominent metabolic alterations is the "Warburg effect," a phenomenon characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of ample oxygen.[1] This metabolic shift provides cancer cells with ATP and essential biosynthetic precursors. A key regulator of this high glycolytic flux is the bifunctional enzyme PFKFB3.[2][3] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6P2), a potent allosteric activator of PFK-1, a critical rate-limiting step in glycolysis.[2][3] The kinase activity of PFKFB3 is significantly higher than its phosphatase activity, leading to elevated F2,6P2 levels and sustained glycolysis in cancer cells.[4] this compound, a derivative of 3PO, is a small molecule inhibitor specifically designed to target PFKFB3, offering a promising therapeutic strategy to counteract the Warburg effect.[5][6]

This compound: Core Mechanism of Action

This compound functions as a selective inhibitor of PFKFB3.[5][7] By binding to PFKFB3, this compound blocks its kinase activity, leading to a significant reduction in the intracellular concentration of F2,6P2.[1][3] The decrease in F2,6P2 levels relieves the allosteric activation of PFK-1, thereby throttling the glycolytic pathway at a key control point.[2] This inhibition of glycolysis results in several downstream anti-cancer effects.

Inhibition of Glycolysis and Energy Depletion

The primary consequence of PFKFB3 inhibition by this compound is the suppression of glycolytic flux.[8] This leads to a dose-dependent reduction in glucose uptake and lactate production in cancer cells.[1][9] The diminished glycolytic activity results in decreased ATP production, creating an energy deficit within the cancer cells.[7][10]

Quantitative Efficacy Data

The inhibitory potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting both the recombinant PFKFB3 enzyme and its activity within cancer cells.

| Parameter | Value | Reference |

| IC50 (recombinant PFKFB3) | 110 nM | [5] |

| IC50 (PFKFB3 activity in cancer cells) | 20 nM | [5] |

| IC50 (Jurkat T-cell leukemia) | 0.72 µM | [10] |

| IC50 (H522 lung adenocarcinoma) | 2.42 µM | [10] |

| IC50 (MKN45 gastric cancer) | 6.59 ± 3.1 µmol/L | [3] |

| IC50 (AGS gastric cancer) | 8.54 ± 2.7 µmol/L | [3] |

| IC50 (BGC823 gastric cancer) | 10.56 ± 2.4 µmol/L | [3] |

| IC29 (esophageal cancer cell lines) | 4.01 to 5.08 μM | [6] |

Impact on Cellular Processes and Signaling Pathways

The metabolic reprogramming induced by this compound triggers a cascade of effects on critical cellular processes and signaling pathways that are fundamental to cancer progression.

Cell Cycle Arrest and Apoptosis

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[1][3] This is achieved by modulating the expression of key cell cycle regulatory proteins, including a decrease in cyclin D1, cyclin E1, and phosphorylated retinoblastoma protein (pRb), and an increase in non-phosphorylated Rb.[3] Furthermore, this compound promotes apoptosis, or programmed cell death, in cancer cells.[1][10] Mechanistically, it has been observed to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[11]

Inhibition of Invasion and Metastasis

Tumor cell invasion and metastasis are critical for cancer progression. This compound has demonstrated the ability to inhibit the invasion of cancer cells.[1][3] This is partly attributed to the downregulation of focal adhesion kinase (FAK) expression and the upregulation of E-cadherin, a key protein in cell-cell adhesion.[3] In vivo studies have confirmed that this compound can suppress the metastatic spread of tumors.[7]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and survival. PFKFB3 is highly expressed in endothelial cells, and its inhibition can impair vessel sprouting.[12] this compound exhibits anti-angiogenic properties by reducing the proliferation and migration of endothelial cells, thereby limiting the tumor's blood supply.[8]

Modulation of Signaling Pathways

This compound's influence extends to several key signaling pathways that are often dysregulated in cancer.

-

HIF-1α Pathway: An unexpected consequence of PFKFB3 inhibition by this compound is the phosphorylation of PFKFB3 at serine 461.[6][13] This phosphorylated PFKFB3 interacts with and increases the nuclear localization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][13] In the nucleus, HIF-1α transcriptionally upregulates the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[6][13] This finding has significant implications for combination therapies.

-

AMPK Pathway: In some cancer cell types, such as rhabdomyosarcoma, this compound has been shown to downregulate the AMP-activated protein kinase (AMPK) signaling pathway.[14] AMPK is a critical energy sensor, and its inhibition by this compound can contribute to the observed effects on cell proliferation and autophagy.[14] Conversely, in colorectal cancer cells, this compound has been reported to inhibit the Akt-mTORC1 signaling pathway, which is downstream of AMPK.[8]

Visualizing the Mechanism of Action

To provide a clearer understanding of the complex interactions, the following diagrams illustrate the core mechanism of this compound and its impact on key signaling pathways.

Caption: Core mechanism of this compound action on the glycolytic pathway.

Caption: this compound's impact on key cancer-related signaling pathways.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound's activity.

PFKFB3 Kinase Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of this compound on recombinant PFKFB3 enzyme activity.

-

Methodology:

-

Incubate recombinant human PFKFB3 protein (e.g., 13 ng) in a reaction mixture.[7]

-

The reaction mix should contain ATP (e.g., 10 µmol/L) and fructose-6-phosphate (F6P) (e.g., 10 µmol/L).[7]

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO).[7]

-

Incubate the reaction for a specified time at room temperature (e.g., 1 hour).[7]

-

Measure kinase activity using a suitable assay, such as the Adapta™ Universal Kinase Assay, which quantifies ADP production.[7]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cellular PFKFB3 Activity Assay

-

Objective: To measure the inhibition of PFKFB3 activity within cancer cells.

-

Methodology:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Lyse the cells and measure the intracellular concentration of fructose-2,6-bisphosphate (F2,6P2).[15]

-

The F2,6P2 levels can be quantified using the method described by Van Schaftingen, which is based on the activation of PFK-1 by F2,6P2.[15]

-

Cell Viability and Proliferation Assay

-

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells in 96-well plates.[3]

-

After cell attachment, treat with a range of this compound concentrations for various time points (e.g., 24, 48 hours).[3]

-

Determine cell viability using methods such as Trypan Blue exclusion or MTT assay.[3][7] For Trypan Blue, incubate cells in 0.4% trypan blue and count viable (unstained) cells using a hemocytometer.[7]

-

Calculate the IC50 values for cell proliferation inhibition.

-

Glucose Uptake Assay

-

Objective: To measure the effect of this compound on glucose consumption by cancer cells.

-

Methodology:

-

Culture cancer cells in the presence of varying concentrations of this compound.

-

Measure the concentration of glucose in the culture medium at the beginning and end of the treatment period using a glucose oxidase-based assay.

-

Alternatively, use a fluorescent glucose analog, such as 2-NBDG, and measure its uptake by flow cytometry or a fluorescence plate reader.[15]

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium (B1200493) iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

-

Western Blot Analysis

-

Objective: To analyze the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Methodology:

-

Treat cells with this compound and lyse them to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the proteins of interest (e.g., p-PFKFB3, HIF-1α, PD-L1, Cyclin D1, Bcl-2, Bax).

-

Use corresponding secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells. Its ability to inhibit glycolysis, induce cell cycle arrest and apoptosis, and impede invasion and angiogenesis underscores its potential as a standalone or combination therapy. The discovery of its role in upregulating PD-L1 expression via the HIF-1α pathway is a critical finding, suggesting that combining this compound with immune checkpoint inhibitors could be a powerful strategy to overcome tumor immune evasion and enhance anti-tumor efficacy.[6][13] Further research should focus on optimizing combination therapies, exploring biomarkers for patient stratification, and investigating potential resistance mechanisms to fully realize the clinical potential of this compound in the fight against cancer.

References

- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]

- 2. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockage of glycolysis by targeting PFKFB3 suppresses tumor growth and metastasis in head and neck squamous cell carcinoma | springermedizin.de [springermedizin.de]

- 10. apexbt.com [apexbt.com]

- 11. Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy [pubmed.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]

The Role of PFK-015 in Inhibiting Glycolysis: A Technical Guide for Researchers

Abstract

Cancer cells exhibit a distinct metabolic phenotype characterized by elevated rates of aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival.[1][3] A key enzymatic regulator of this process is the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[3][4][5] PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[1][3][4] PFK-015 (also known as PFK15) is a potent and selective small-molecule inhibitor of PFKFB3.[1][6][7] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on cancer cell metabolism and proliferation, and the experimental protocols used for its evaluation.

Introduction: The Warburg Effect and the Role of PFKFB3 in Cancer Metabolism

The reliance of tumor cells on aerobic glycolysis provides a therapeutic window to target cancer metabolism.[1][3] The enzyme PFKFB3 plays a pivotal role in sustaining high glycolytic flux in malignant cells.[4][8][9] PFKFB3 possesses the highest kinase-to-phosphatase activity ratio of all PFKFB isoenzymes, leading to a sustained production of F2,6BP.[4][10] This increased F2,6BP level strongly activates PFK-1, thereby driving glucose through the glycolytic pathway.[1][3] PFKFB3 is frequently overexpressed in a wide range of human cancers, and its expression levels often correlate with aggressiveness and poor prognosis.[1][11] Consequently, the selective inhibition of PFKFB3 has emerged as an attractive strategy for cancer therapy.[3][8]

This compound: A Potent Inhibitor of PFKFB3

This compound, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, is a derivative of the earlier PFKFB3 inhibitor 3PO.[6][10][12] It was developed to offer increased selectivity and inhibitory effectiveness.[10] this compound acts as a specific and potent antagonist of PFKFB3, directly inhibiting its kinase activity.[1][6] This inhibition leads to a rapid reduction in intracellular levels of F2,6BP, which in turn decreases the allosteric activation of PFK-1, thereby suppressing the overall glycolytic rate.[1][7] The subsequent decrease in glucose metabolism starves cancer cells of the energy and biosynthetic precursors necessary for their rapid growth and proliferation.[2]

Quantitative In Vitro Efficacy of this compound

This compound demonstrates potent anti-proliferative and anti-metabolic effects across a diverse range of cancer cell lines. Its efficacy is typically quantified by its half-maximal inhibitory concentration (IC50) for both enzymatic activity and cellular proliferation.

Table 1: Summary of this compound In Vitro Activity

| Parameter | Target/Cell Line | Value | Effect | Source(s) |

|---|---|---|---|---|

| Enzymatic IC50 | Recombinant PFKFB3 | 110 nM - 207 nM | Inhibition of kinase activity | [6][7][13] |

| Cellular IC50 | PFKFB3 in cancer cells | 20 nM | Inhibition of PFKFB3 activity | [6] |

| Proliferation IC50 | MKN45 (Gastric Cancer) | 6.59 ± 3.1 µmol/L | Inhibition of cell proliferation | [1][14] |

| AGS (Gastric Cancer) | 8.54 ± 2.7 µmol/L | Inhibition of cell proliferation | [1][14] | |

| BGC823 (Gastric Cancer) | 10.56 ± 2.4 µmol/L | Inhibition of cell proliferation | [1][14] | |

| Esophageal Cancer Cells | 4.01 - 5.08 µM | Inhibition of cell proliferation | [15] | |

| Metabolic Effects | Jurkat, H522, A549 cells | N/A | Reduced glucose uptake | [7][16] |

| MKN45, AGS cells | Dose-dependent | Reduced F2,6P2 production | [1] |

| | RD (Rhabdomyosarcoma) | 4-6 µM | 20-27% reduction in lactate (B86563) production |[11] |

In Vivo Anti-Tumor Activity

The anti-neoplastic properties of this compound have been validated in several preclinical in vivo models, where it has been shown to suppress tumor growth and metastatic spread.[7]

Table 2: Summary of this compound In Vivo Efficacy

| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Source(s) |

|---|---|---|---|---|

| Syngeneic Mice | Lewis Lung Carcinoma (LLC) | 25 mg/kg i.p. (every 3 days) | Suppressed tumor growth, metastasis, and glucose metabolism | [7] |

| Athymic Nude Mice | Gastric Cancer (MKN45) | 25 mg/kg i.p. (every 3 days for 15 days) | 56.10% tumor growth inhibition rate; significant reduction in tumor volume and weight | [1][14] |

| Immunodeficient Mice | Esophageal Squamous Cell Carcinoma (ESCC) | N/A | Marked reduction in tumor volume and mass | [10][15] |

| Athymic Mice | CT26, U-87 MG, BxPC-3 Xenografts | 25 mg/kg i.p. | Anti-tumor effects comparable to approved chemotherapeutic agents |[7] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of this compound is the direct inhibition of PFKFB3, which curtails the production of the potent glycolytic activator F2,6BP.[1] This action reduces the overall flux of glycolysis, leading to decreased ATP production, reduced glucose uptake, and lower lactate production.[7][11]

Beyond its direct metabolic effects, this compound induces several downstream cellular responses:

-

Cell Cycle Arrest: this compound treatment causes cell cycle arrest in the G0/G1 phase by modulating the Cyclin-CDK/Rb/E2F signaling pathway.[1]

-

Apoptosis: The compound induces apoptosis in various cancer cells, including gastric cancer and leukemia cells.[1][13]

-

Invasion Inhibition: this compound has been shown to inhibit the invasion of gastric cancer cells by downregulating focal adhesion kinase (FAK) and upregulating E-cadherin.[1]

-

Immune Modulation: Recent studies have revealed a complex interplay with the immune system. This compound treatment can lead to the phosphorylation of PFKFB3, which then interacts with HIF-1α.[10][17] This complex translocates to the nucleus, transcriptionally upregulating PD-L1 expression, which may contribute to tumor immune evasion.[10][15] This finding suggests a rationale for combining this compound with immune checkpoint inhibitors like PD-1 monoclonal antibodies.[10]

Key Experimental Protocols

Evaluating the efficacy and mechanism of this compound involves a series of standardized in vitro and in vivo assays.

Cell Viability / Proliferation Assay (Trypan Blue Exclusion)

-

Objective: To determine the IC50 of this compound on cancer cell proliferation.

-

Protocol:

-

Seed cancer cells (e.g., MKN45, AGS) into 96-well plates and allow them to adhere.[1]

-

Treat cells with increasing concentrations of this compound (e.g., 0–20 µmol/L) or vehicle control (DMSO, concentration kept below 0.05%) for a specified time (e.g., 24, 48 hours).[1]

-

After incubation, harvest the cells by trypsinization.

-

Mix an aliquot of the cell suspension with 0.4% trypan blue solution (e.g., in a 1:1 ratio).[7]

-

Incubate for 5 minutes at room temperature.[7]

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) cells under a microscope.[1][7]

-

Calculate cell viability as (viable cell count / total cell count) × 100%. The IC50 value is determined using graphing software like GraphPad Prism.[1]

-

Glucose Uptake Assay

-

Objective: To measure the effect of this compound on glucose consumption by cancer cells.

-

Protocol:

-

Plate cells (e.g., MKN45) and treat with desired concentrations of this compound (e.g., 0–10 µmol/L) for 12 hours.[1]

-

Wash the cells and starve them in serum-free medium for an additional 12 hours.[1]

-

Incubate cells with 2-Deoxyglucose (2-DG), a glucose analog, for 1 hour.[1]

-

Lyse the cells and measure the intracellular concentration of 2-DG-6-phosphate using a commercially available Glucose Assay Kit (e.g., from Sigma).[1]

-

Measure absorbance at the specified wavelength (e.g., 412 nm).[1]

-

Normalize the glucose uptake values to the total cellular protein content.

-

Fructose-2,6-Bisphosphate (F2,6BP) Measurement

-

Objective: To directly quantify the product of PFKFB3 activity.

-

Protocol:

-

Treat cells with this compound for a designated time (e.g., 12 hours).[1]

-

Prepare cell extracts.

-

Incubate the extracts in a reaction mixture containing reagents such as Tris/HCl, PPi-dependent PFK-1, and other necessary co-factors.[1]

-

Measure the change in absorbance (e.g., at 339 nm) after the addition of pyrophosphate.[1]

-

Calculate the F2,6BP concentration based on a standard curve and normalize to total cellular protein.[1]

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Use immunocompromised mice, such as female Balb/c nude mice (4–5 weeks old).[1][14]

-

Resuspend cancer cells (e.g., 5×10⁶ MKN45 cells) in a 1:1 mixture of serum-free medium and Matrigel.[1][14]

-

Subcutaneously inject the cell suspension into the right flank of each mouse.[1][14]

-

Monitor the mice regularly until tumors reach a palpable size (e.g., ~120 mm³).[1][14]

-

Randomize mice into treatment and vehicle control groups (e.g., 5 animals/group).[1]

-

Administer this compound (e.g., 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection every three days for a set period (e.g., 15 days).[1][14]

-

Measure tumor dimensions (length and width) and body weights every three days.[1][14]

-

At the end of the study, euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., histology, western blotting).

-

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of the key glycolytic enzyme PFKFB3. It effectively reduces glycolytic flux, leading to the suppression of cancer cell proliferation and tumor growth in preclinical models.[1][7] Its mechanism of action, centered on the reduction of the allosteric activator F2,6BP, is well-established.[1] The discovery of its role in modulating PD-L1 expression opens up new avenues for combination therapies, potentially overcoming immune evasion and enhancing the efficacy of immune checkpoint inhibitors.[10] Future research should continue to explore these combination strategies and further delineate the complex interplay between metabolic inhibition and anti-tumor immunity to optimize the clinical translation of PFKFB3 inhibitors like this compound.

References

- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. The potential utility of PFKFB3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Impact of PFK-015 on Tumor Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound alteration in their metabolic processes to sustain their rapid proliferation and survival. One of the hallmarks of this metabolic reprogramming is the Warburg effect, characterized by an increased rate of glycolysis even in the presence of ample oxygen. A key regulator of this heightened glycolytic flux is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1] The pivotal role of PFKFB3 in driving tumor cell metabolism has made it an attractive target for anticancer drug development.

PFK-015, a small molecule inhibitor, has emerged as a potent and selective antagonist of PFKFB3.[2][3] By inhibiting PFKFB3, this compound effectively reduces the intracellular levels of F2,6BP, thereby dampening glycolytic activity and consequently impacting various aspects of tumor cell biology, including proliferation, survival, and invasion.[4][5] This technical guide provides an in-depth overview of the effects of this compound on tumor cell metabolism, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of tumor cell metabolism, compiled from multiple studies.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value | Cell Line/System | Reference |

| Recombinant PFKFB3 | 110 nM | Recombinant Human PFKFB3 | [2][3] |

| PFKFB3 Activity in Cells | 20 nM | Cancer Cells | [2][3] |

| PFKFB3 | 207 nM | Not specified | [1] |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Esophageal Cancer Cell Lines | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 | [6] |

| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [4] |

| AGS | Gastric Cancer | 8.54 ± 2.7 | [4] |

| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [4] |

Table 3: Metabolic Effects of this compound

| Parameter | Cell Line | Treatment Concentration (µM) | % Change | Reference |

| Lactate Production | Rhabdomyosarcoma (RD) | 4 | -20% | [7] |

| Lactate Production | Rhabdomyosarcoma (RD) | 6 | -27% | [7] |

| Glucose Uptake | A549 | 10 | Significant Inhibition | [8] |

| Lactate Production | A549 | 10 | Significant Inhibition | [8] |

Core Signaling Pathway and Mechanism of Action

This compound exerts its primary effect by inhibiting the kinase activity of PFKFB3. This leads to a reduction in the intracellular concentration of F2,6BP, a critical allosteric activator of PFK-1. The subsequent decrease in PFK-1 activity curtails the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a key rate-limiting step in glycolysis. This metabolic disruption has several downstream consequences for the tumor cell.

Caption: Mechanism of Action of this compound.

The inhibition of glycolysis by this compound leads to a reduction in ATP production and the biosynthesis of macromolecules necessary for cell growth, ultimately resulting in cell cycle arrest and the induction of apoptosis.

Caption: Upstream and Downstream Signaling of PFKFB3.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on tumor cell metabolism.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[9]

-

Caption: Cell Viability Assay Workflow.

Fructose-2,6-Bisphosphate (F2,6BP) Measurement

This protocol describes the measurement of intracellular F2,6BP levels, the direct product of PFKFB3 activity.

-

Principle: The assay is based on the activation of pyrophosphate-dependent phosphofructokinase (PFP) by F2,6BP.[10]

-

Materials:

-

Treated and control cells

-

PBS

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Neutralization buffer (e.g., 1 M acetic acid in 20 mM HEPES)

-

Reaction mixture containing PFP, fructose-6-phosphate, and other necessary components.

-

Spectrophotometer

-

-

Procedure:

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.

-

Neutralization: Neutralize the lysate with neutralization buffer.

-

Enzymatic Reaction: Add the neutralized lysate to the reaction mixture.

-

Measurement: Measure the change in absorbance at a specific wavelength (e.g., 340 nm) over time, which is proportional to the F2,6BP concentration.

-

Normalization: Normalize the F2,6BP concentration to the total protein content of the cell lysate.[10][11]

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]

-

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Staining: Harvest cells and wash with PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Add 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on their fluorescence.[16]

-

Conclusion

This compound is a potent and selective inhibitor of PFKFB3 that effectively targets the altered metabolism of tumor cells. By reducing glycolytic flux, this compound induces cell cycle arrest and apoptosis in a variety of cancer cell types. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting tumor cell metabolism. Further research into the in vivo efficacy and potential combination therapies involving this compound is warranted to fully elucidate its clinical utility in the fight against cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Fructose-2,6-Bisphosphate synthesis by 6-Phosphofructo-2-Kinase/Fructose-2,6-Bisphosphatase 4 (PFKFB4) is required for the glycolytic response to hypoxia and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 14-3-3s regulate fructose-2,6-bisphosphate levels by binding to PKB-phosphorylated cardiac fructose-2,6-bisphosphate kinase/phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. benchchem.com [benchchem.com]

Investigating PFK-015 Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms underlying PFK-015-induced apoptosis in cancer cells. This compound is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[1][2]. PFKFB3 is a critical enzyme that regulates glycolysis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation[3][4]. By inhibiting PFKFB3, this compound disrupts cancer cell metabolism, leading to cell cycle arrest and, significantly, the induction of programmed cell death, or apoptosis[3][5]. This document summarizes key quantitative data, details experimental protocols for assessing this compound's apoptotic effects, and visualizes the signaling pathways involved.

Quantitative Analysis of this compound's Effects on Cancer Cells

This compound has demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its potency and efficacy.

Table 1: Inhibitory Concentrations of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Jurkat | T-cell Leukemia | IC50 | 0.72 µM | [6] |

| H522 | Lung Adenocarcinoma | IC50 | 2.42 µM | [6] |

| MKN45 | Gastric Cancer | IC50 (24h) | 6.59 ± 3.1 µmol/L | [3] |

| AGS | Gastric Cancer | IC50 (24h) | 8.54 ± 2.7 µmol/L | [3] |

| BGC823 | Gastric Cancer | IC50 (24h) | 10.56 ± 2.4 µmol/L | [3] |

Table 2: this compound Induced Apoptosis in Cancer Cell Lines (Annexin V Assay)

| Cell Line | Cancer Type | This compound Conc. | Incubation Time | % Apoptotic Cells (Early + Late) | Reference |

| Jurkat | T-cell Leukemia | 3 µM | - | Increased early apoptosis | [6] |

| Jurkat | T-cell Leukemia | 3 µM & 20 µM | - | Dose-dependent increase in late apoptosis | [6] |

| MKN45 | Gastric Cancer | 5 µM | 24h | ~20% | [3] |

| MKN45 | Gastric Cancer | 10 µM | 24h | ~35% | [3] |

| AGS | Gastric Cancer | 5 µM | 24h | ~18% | [3] |

| AGS | Gastric Cancer | 10 µM | 24h | ~30% | [3] |

| A549 | Lung Adenocarcinoma | 10 µmol/L | 24h | Significantly increased | [7] |

Signaling Pathways of this compound Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This is initiated by a disruption in cellular metabolism, leading to the modulation of key apoptotic regulatory proteins.

Upstream Signaling and Metabolic Stress

Inhibition of PFKFB3 by this compound leads to a reduction in fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis[3][4]. This metabolic disruption is thought to be a primary trigger for apoptosis. Some studies suggest that the activity of PFKFB3 can be influenced by upstream signaling pathways such as the AMPK and Akt/mTOR pathways, which are central regulators of cellular energy status and survival[8]. Inhibition of PFKFB3 may, in turn, affect these pathways, creating a feedback loop that promotes apoptosis.

Caption: Upstream signaling and metabolic stress induced by this compound.

The Intrinsic Apoptotic Pathway

The primary mechanism of this compound-induced apoptosis involves the mitochondrial pathway. Evidence indicates that this compound treatment alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax has been observed[3]. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.

Studies have shown that this compound treatment leads to the activation of initiator caspase-9 and effector caspase-3, while having no effect on the extrinsic pathway initiator, caspase-8[3]. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound induced intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability and IC50 Determination

A common method to assess the cytotoxic effect of this compound is the Trypan Blue exclusion assay.

-

Cell Seeding: Plate cancer cells (e.g., MKN45, AGS) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-20 µmol/L) dissolved in DMSO and diluted in culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48 hours).

-

Cell Counting: Harvest the cells by trypsinization, and stain with a 0.4% Trypan Blue solution. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

-

Cell Preparation: Treat cells with the desired concentrations of this compound for the specified time. Include both negative (untreated) and positive controls.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control. The ratio of Bcl-2 to Bax can then be calculated.

Conclusion

This compound effectively induces apoptosis in a variety of cancer cell lines by inhibiting the glycolytic enzyme PFKFB3. This leads to metabolic stress and the activation of the intrinsic mitochondrial apoptotic pathway, characterized by a decreased Bcl-2/Bax ratio and the activation of caspases-9 and -3. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound as an anti-cancer agent. This guide serves as a valuable resource for designing and executing experiments to explore the apoptotic mechanisms of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]

- 5. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

PFK-015 and its Impact on the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. A key enzymatic regulator of this process is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Its potent kinase activity leads to the production of fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis. The small molecule inhibitor, PFK-015, has emerged as a promising therapeutic agent that targets PFKFB3, thereby disrupting the Warburg effect and impeding cancer progression. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the complex biological pathways it modulates.

Introduction: The Warburg Effect and the Role of PFKFB3

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis. This metabolic shift provides a rapid means of ATP production and, crucially, furnishes the anabolic precursors necessary for the synthesis of nucleotides, lipids, and amino acids to support rapid cell proliferation.[1]

Central to the maintenance of this high glycolytic flux is the enzyme PFKFB3.[2] PFKFB3 is a bifunctional enzyme with both kinase and phosphatase activity; however, it possesses a significantly higher kinase-to-phosphatase activity ratio, leading to a net increase in the intracellular concentration of F2,6BP.[2] F2,6BP, in turn, allosterically activates PFK-1, a critical control point in glycolysis, thereby driving the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate and committing glucose to the glycolytic pathway.[3] The expression and activity of PFKFB3 are often upregulated in various cancer types, stimulated by oncogenic signaling pathways and the hypoxic tumor microenvironment.[4]

This compound: A Potent Inhibitor of PFKFB3

This compound is a small molecule inhibitor designed to specifically target the kinase activity of PFKFB3.[3] By inhibiting PFKFB3, this compound reduces the intracellular levels of F2,6BP, leading to a decrease in PFK-1 activity and a subsequent reduction in glycolytic flux. This metabolic disruption has been shown to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress tumor growth in preclinical models.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PFKFB3 kinase domain. This leads to a cascade of downstream effects:

-

Reduction of F2,6BP Levels: this compound directly blocks the synthesis of F2,6BP.

-

Inhibition of Glycolysis: Decreased F2,6BP levels lead to reduced allosteric activation of PFK-1, thereby slowing the rate of glycolysis.[5] This results in decreased glucose uptake and lactate (B86563) production by cancer cells.[5]

-

Induction of Cell Cycle Arrest and Apoptosis: By depriving cancer cells of the energy and biosynthetic precursors derived from glycolysis, this compound can induce cell cycle arrest, primarily at the G0/G1 phase. Furthermore, the metabolic stress can trigger apoptotic pathways.

-

Modulation of the Tumor Microenvironment: Recent studies have indicated that this compound can also impact the tumor microenvironment. Interestingly, while inhibiting tumor growth in immunodeficient mice, this compound was found to induce the expression of PD-L1 on tumor cells, potentially leading to immune evasion.[6] This effect is mediated through the phosphorylation of PFKFB3 at serine 461, which promotes its interaction with HIF-1α and subsequent upregulation of PD-L1 transcription.[2][6] This finding suggests that combining this compound with immune checkpoint inhibitors could be a promising therapeutic strategy.[6]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| Recombinant PFKFB3 | Enzymatic Assay | 110 nM | [3] |

| PFKFB3 in cancer cells | Cellular Activity Assay | 20 nM | [3] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [4] |

| AGS | Gastric Cancer | 8.54 ± 2.7 | [4] |

| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [4] |

| Esophageal Cancer Cell Lines | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 | [2] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| MKN45 | Gastric Cancer | 25 mg/kg, i.p., every three days for 15 days | 56.10% | [4] |

| Esophageal Cancer | Esophageal Squamous Cell Carcinoma | Not specified | Marked reduction in tumor volume and mass | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Recombinant PFKFB3 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PFKFB3.

-

Materials:

-

Recombinant human PFKFB3 protein

-

ATP

-

Fructose-6-phosphate (F6P)

-

This compound

-

Kinase activity assay kit (e.g., Adapta™ Universal Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing recombinant PFKFB3 protein, ATP, and F6P in a suitable buffer.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

Measure the kinase activity using a commercial kinase assay kit according to the manufacturer's instructions. The output is typically a luminescent or fluorescent signal that is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Viability Assay (Trypan Blue Exclusion)

This assay determines the effect of this compound on the viability of cancer cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Trypan blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.

-

After the incubation period, detach the cells using trypsin.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer or an automated cell counter.

-

Calculate the percentage of viable cells for each treatment condition and determine the IC50 value.[4]

-

In Vivo Xenograft Tumor Growth Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

-

Cancer cell line for injection

-

Matrigel (optional)

-

This compound formulation for injection (e.g., suspended in a vehicle like carboxymethyl cellulose (B213188) sodium)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[4]

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

-

Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection of 25 mg/kg every three days).[4]

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).[7]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound.

Signaling Pathways Regulating PFKFB3 and Glycolysis

Caption: Signaling pathways including PI3K/Akt/mTOR and HIF-1α upregulate PFKFB3, driving glycolysis.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound's Impact on the Warburg Effect

References

- 1. researchgate.net [researchgate.net]

- 2. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

PFK-015: A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a PFKFB3 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide on the small molecule inhibitor PFK-015. It covers its discovery, mechanism of action, preclinical data, and the experimental protocols used for its evaluation.

Introduction

Cancer cell metabolism is characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming supports the high proliferative rate of tumors by providing not only ATP but also essential biosynthetic precursors.[1] A key regulator of this process is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[2][3][4] PFKFB3 is often upregulated in various cancers, making it an attractive therapeutic target.[2][5]

This compound (also known as PFK15) is a potent and selective small molecule inhibitor of PFKFB3.[5][6] It was developed as a more effective and specific derivative of the first-generation PFKFB3 inhibitor, 3PO.[7] This guide details the discovery, mechanism of action, and preclinical development of this compound as a targeted anti-cancer agent.

Discovery and Development

This compound was developed to improve upon the properties of 3PO, a chalcone-based inhibitor of PFKFB3.[7] While 3PO demonstrated anti-tumor effects, its utility was limited by poor solubility and selectivity.[7] this compound emerged as a derivative with approximately 100-fold greater inhibitory effectiveness and higher selectivity, notably without significant inhibition of other key glycolytic enzymes like PFK-1 or hexokinases.[7] Its development marked a significant step forward in targeting the glycolytic pathway in cancer. A subsequent analog, PFK-158, was later developed from this compound, reportedly exhibiting a superior potency and safety profile.[8]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the direct inhibition of PFKFB3's kinase activity. This initiates a cascade of downstream metabolic and signaling events.

Inhibition of Glycolysis

The primary mechanism involves the suppression of glycolysis. By inhibiting PFKFB3, this compound reduces the intracellular concentration of F2,6BP.[5][9] This, in turn, decreases the activity of PFK-1, leading to a bottleneck in the glycolytic pathway. The consequences include a reduction in glucose uptake, lower ATP production, and ultimately, the potent inhibition of cancer cell proliferation.[5][6][9] Studies have shown that this metabolic stress induces cell cycle arrest, primarily at the G0/G1 phase, and can lead to apoptosis.[2][5]

Upregulation of PD-L1 and Immune Evasion

A critical and initially unexpected mechanism of this compound is its effect on the tumor immune microenvironment. Treatment with this compound leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[6][7] Mechanistically, this compound induces the phosphorylation of PFKFB3 at the Serine 461 residue.[7][10] This phosphorylated PFKFB3 then interacts with and facilitates the nuclear translocation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[7][10][11] Within the nucleus, HIF-1α acts as a transcription factor, binding to the PD-L1 promoter and increasing its expression.[7] This upregulation of PD-L1 can promote tumor immune evasion by inactivating cytotoxic CD8+ T cells, which has significant implications for its therapeutic application.[7][10]

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 Value | Reference(s) |

|---|---|---|---|

| Recombinant PFKFB3 | Cell-free enzyme assay | 110 nM | [6][12] |

| Recombinant PFKFB3 | Cell-free enzyme assay | 207 nM | [5][9] |

| PFKFB3 Activity | In cancer cells | 20 nM |[6][12] |

Table 2: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

|---|---|---|---|

| Jurkat | T-cell Leukemia | 0.72 | [5] |

| H522 | Lung Adenocarcinoma | 2.42 | [5] |

| MKN45 | Gastric Cancer | 6.59 ± 3.1 | [2] |

| AGS | Gastric Cancer | 8.54 ± 2.7 | [2] |

| BGC823 | Gastric Cancer | 10.56 ± 2.4 | [2] |

| Esophageal Cancer | Esophageal Squamous Cell Carcinoma | 4.01 - 5.08 (IC29*) | [11] |

*Note: Value represents the concentration for 29% inhibition, not 50%.

Table 3: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Value | Dosing Condition | Reference(s) |

|---|---|---|---|

| Half-life (t1/2) | 5.1 hours | 5 mg/kg, Intravenous (IV) | [12] |

| Exposure (AUCinf) | 1804 ng·h/mL | 5 mg/kg, IV | [12] |

| Volume of Distribution (Vd) | 20.5 L/kg | 5 mg/kg, IV | [12] |

| Clearance | 46.2 mL/min/kg | 5 mg/kg, IV |[12] |

In Vivo Efficacy

Preclinical studies in animal models have confirmed the anti-tumor activity of this compound.

-

Monotherapy: In immunodeficient mouse xenograft models, this compound effectively impedes tumor growth across multiple cancer types, including lung, colon, stomach, and pancreatic cancers.[5][7][9] This anti-tumor effect is accompanied by a significant reduction in glucose uptake within the tumor, as visualized by micro-PET imaging.[5][12]

-

Combination Therapy: The discovery that this compound upregulates PD-L1 led to investigations into combination therapies.[7] While this compound's efficacy was diminished in immunocompetent mouse models, combining it with a PD-1 monoclonal antibody resulted in a synergistic anti-tumor effect.[6][13] This combination enhances the activity of CD8+ T-cells, overcoming the immune evasion caused by this compound monotherapy and leading to superior tumor control.[6][7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summarized protocols for key assays used to characterize this compound.

Recombinant PFKFB3 Kinase Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing approximately 13 ng of recombinant human PFKFB3 protein, 10 µM ATP, and 10 µM fructose-6-phosphate (F6P).[9]

-

Inhibitor Addition: Add this compound at various concentrations to the reaction wells. Use DMSO as a vehicle control.

-

Incubation: Incubate the reaction plate for 1 hour at room temperature.[9]

-

Activity Measurement: Quantify kinase activity (i.e., ATP consumption) using a commercially available detection kit, such as the Adapta™ Universal Kinase Assay, following the manufacturer's instructions.[9]

-

Data Analysis: Calculate IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTS) Assay

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1,500-5,000 cells per well and allow them to adhere overnight.[11][14]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity.[2]

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

MTS Addition: Add MTS reagent (or a similar reagent like CCK-8) to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[3][11]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]

-

Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate IC50 values.

In Vivo Tumor Xenograft Efficacy Study

-

Cell Preparation: Culture the desired cancer cells (e.g., MKN45 gastric cancer cells) and harvest them during the logarithmic growth phase.[2]

-

Implantation: Resuspend cells in a suitable medium (e.g., serum-free medium with Matrigel) and subcutaneously inject them (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups.[2]

-

Treatment Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., every three days).[2][9]

-

Monitoring: Record tumor volume and mouse body weight regularly (e.g., every three days) throughout the study. Monitor for any signs of toxicity.[2]

Conclusion and Future Directions

This compound is a well-characterized, selective inhibitor of the key glycolytic enzyme PFKFB3. It effectively suppresses cancer cell proliferation in vitro and impedes tumor growth in vivo by targeting the metabolic dependency of cancer cells on glycolysis. The discovery of its role in upregulating PD-L1 has unveiled a complex interplay between cancer metabolism and immuno-oncology. This finding strongly supports a rational combination strategy of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to achieve a more potent and durable anti-tumor response. Further development and clinical investigation of this and similar combination approaches are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.louisville.edu [ir.library.louisville.edu]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound|PFK15,PFK 15|PFKFB3 inhibitor [dcchemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

PFK-015: A Technical Guide to the Inhibition of the Glycolytic Enzyme PFKFB3

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to meet their high energy demands. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] The overexpression of PFKFB3 is a hallmark of numerous cancers, making it a compelling target for anti-neoplastic therapies.[1][4][5] PFK-015 is a potent and selective small-molecule inhibitor of PFKFB3.[3][6][7] Developed as a derivative of the earlier inhibitor 3PO, this compound demonstrates improved selectivity and pharmacokinetic properties.[8][9] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on cellular and systemic metabolism, and detailed protocols for its experimental evaluation.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the kinase activity of the PFKFB3 enzyme.[6][7] This bifunctional enzyme has both kinase and phosphatase domains, but in the PFKFB3 isoform, the kinase activity is overwhelmingly dominant (kinase/phosphatase ratio of ~740:1), leading to a net production of F2,6BP.[8][10] By inhibiting this kinase function, this compound leads to a rapid decrease in intracellular F2,6BP levels.[7][11][12] The subsequent reduction in PFK-1 activation throttles the glycolytic flux, resulting in decreased glucose uptake and ATP production in cancer cells.[7][11][12][13] This metabolic reprogramming ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.[3][13]

Core Inhibitory Pathway

The primary mechanism involves the direct inhibition of PFKFB3, which reduces the allosteric activation of PFK-1, thereby suppressing the glycolytic rate.

References

- 1. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PFKFB3 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Glucose metabolism inhibitor this compound combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets | MDPI [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

The Structure-Activity Relationship of PFK-015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PFK-015, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells. By inhibiting PFKFB3, this compound presents a promising therapeutic strategy for various cancers. This document details the quantitative SAR data, experimental protocols for its evaluation, and the complex signaling pathways it modulates.

Core Concepts: Targeting Tumor Metabolism

Cancer cells exhibit altered metabolism, famously described as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1] PFKFB3 plays a pivotal role in this metabolic reprogramming by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1][2] this compound, a derivative of the earlier inhibitor 3PO, demonstrates significantly improved selectivity and potency, making it a valuable tool for research and a potential candidate for clinical development.[3]

Structure-Activity Relationship of PFKFB3 Inhibitors

The development of potent PFKFB3 inhibitors has evolved from the initial discovery of compounds like 3PO. This compound, also known as 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, emerged from systematic modifications of the 3PO scaffold.[3] The core structure consists of a central α,β-unsaturated ketone (chalcone) moiety flanked by two heterocyclic rings.

| Compound | Structure / Modification | PFKFB3 IC50 (nM) | Cellular Activity/Notes |

| This compound | 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one | 110 - 207 | Potent inhibition of recombinant PFKFB3 and cellular PFKFB3 activity (IC50 ~20 nM in cells).[5] Induces apoptosis and cell cycle arrest in cancer cells.[6] |

| 3PO | 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | 22,900 | Parent compound with lower potency and poor solubility.[3][7] |

| PFK-158 | (E)-1-(pyridin-4-yl)-3-(7-(trifluoromethyl)quinolin-2-yl)prop-2-en-1-one | More potent than this compound | Improved pharmacokinetic properties and tolerability in vivo compared to this compound. |

| KAN0438757 | N/A (complex structure) | 190 | Selective inhibitor of PFKFB3 over PFKFB4.[7] |

Key SAR Observations:

-

Quinoline (B57606) Moiety: The replacement of the 3-pyridinyl ring of 3PO with a 2-quinolinyl ring in this compound dramatically increases potency, suggesting the quinoline group forms critical interactions within the PFKFB3 active site.[3]

-

Substitution on the Quinoline Ring: The addition of a trifluoromethyl group at the 7-position of the quinoline ring (PFK-158) further enhances activity and improves pharmacokinetic properties.

-

Pyridinyl Moiety: The 4-pyridinyl group appears to be important for activity, as it is conserved in potent inhibitors like this compound and 3PO.

-

Chalcone Linker: The α,β-unsaturated ketone linker is a common feature in this class of inhibitors and is likely involved in binding to the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PFKFB3 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of PFKFB3 by detecting the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant human PFKFB3 protein

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound or other test compounds